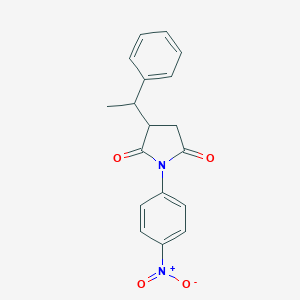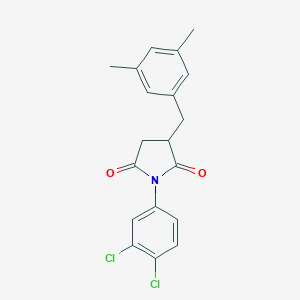![molecular formula C34H33NO9S3 B407107 2',3',4,5-TETRAMETHYL 5',5',8',9'-TETRAMETHYL-6'-(2-OXO-2-PHENYLETHYL)-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE](/img/structure/B407107.png)
2',3',4,5-TETRAMETHYL 5',5',8',9'-TETRAMETHYL-6'-(2-OXO-2-PHENYLETHYL)-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(2-oxo-2-phenylethyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(2-oxo-2-phenylethyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, starting with the preparation of the core quinoline structure. This is followed by the introduction of the spiro and dithiole groups through a series of reactions that include cyclization and esterification. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(2-oxo-2-phenylethyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to simplify the structure or to prepare derivatives with different properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce simpler spiro compounds.
Aplicaciones Científicas De Investigación
Tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(2-oxo-2-phenylethyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(2-oxo-2-phenylethyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,7,7-Tetramethyl-9-oxo-2-oxabicyclo[4.4.0]dec-5-ene
- 2,5,5,8a-Tetramethyl-2,3,5,6,8,8a-hexahydro-7H-chromen-7-one
- 3-Hexene, 2,2,5,5-tetramethyl-, (Z)-
Uniqueness
Tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(2-oxo-2-phenylethyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is unique due to its complex structure that combines multiple functional groups and ring systems
Propiedades
Fórmula molecular |
C34H33NO9S3 |
|---|---|
Peso molecular |
695.8g/mol |
Nombre IUPAC |
tetramethyl 5',5',8',9'-tetramethyl-6'-phenacylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C34H33NO9S3/c1-17-14-20-21(15-18(17)2)35(16-22(36)19-12-10-9-11-13-19)33(3,4)28-23(20)34(24(29(37)41-5)25(45-28)30(38)42-6)46-26(31(39)43-7)27(47-34)32(40)44-8/h9-15H,16H2,1-8H3 |
Clave InChI |
RKOHLVLCBNFWLT-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)CC(=O)C5=CC=CC=C5 |
SMILES canónico |
CC1=CC2=C(C=C1C)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)CC(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-ethoxy-4-(4-fluorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B407027.png)
![1-chloro-4-(2,3-dichlorophenyl)-8-nitro-2-({2-nitrophenyl}sulfanyl)-6-methoxy-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B407033.png)
![4-(2,3-DICHLOROPHENYL)-6-METHOXY-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE](/img/structure/B407034.png)
![1-chloro-4-(4-fluorophenyl)-8-nitro-2-({2-nitrophenyl}sulfanyl)-6-methoxy-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B407035.png)
![4-(4-bromophenyl)-1-chloro-8-nitro-2-({2-nitrophenyl}sulfanyl)-6-methoxy-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B407036.png)
![1-chloro-8-nitro-2-({2-nitrophenyl}sulfanyl)-4-(1-naphthyl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B407038.png)
![1-chloro-8-ethoxy-4-(4-fluorophenyl)-6-nitro-2-({2-nitrophenyl}sulfanyl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B407040.png)




